molecular formula C20H24N6O2 B6459359 2-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine CAS No. 2548979-88-8

2-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine

Cat. No.: B6459359
CAS No.: 2548979-88-8
M. Wt: 380.4 g/mol
InChI Key: CBRIIYBOJOHTCA-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted at the 2-position with a piperidin-4-yloxy group, which is further modified by a 5-cyclopropyl-1,2-oxazole moiety. At the 5-position of the pyrimidine ring, a 1-methyl-1H-pyrazol-4-yl group is attached. The cyclopropyl group on the oxazole ring may enhance metabolic stability, while the pyrazole substituent could contribute to hydrogen bonding interactions with target proteins.

Properties

IUPAC Name

5-cyclopropyl-3-[[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-25-12-16(11-23-25)15-9-21-20(22-10-15)27-18-4-6-26(7-5-18)13-17-8-19(28-24-17)14-2-3-14/h8-12,14,18H,2-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRIIYBOJOHTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)CC4=NOC(=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Key Differences

The table below highlights structural similarities and differences between the target compound and related molecules from the evidence:

Compound Name/Structure Core Heterocycle Substituents/Functional Groups Key Differences from Target Reference
Target Compound Pyrimidine Piperidine-oxy, cyclopropyl oxazole, methyl pyrazole - -
EP 1 808 168 B1 (e.g., 4-[1-(3-isopropyl...) Pyrazolo[3,4-d]pyrimidine Piperidin-4-yloxy, isopropyl-1,2,4-oxadiazole Pyrazolo-pyrimidine core; oxadiazole substituent
GSK1292263 Pyridine Piperidinyl-1,2,4-oxadiazole, methylsulfonyl phenyl Pyridine core; sulfonyl group instead of pyrazole
5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) 1,2,4-Oxadiazole Pyrrolidinyl, phenylethyl, pyridyl Oxadiazole core; phenylethyl substituent

Functional Group Analysis

  • Core Heterocycles: The pyrimidine core in the target compound is distinct from the pyrazolo-pyrimidine (EP 1 808 168 B1) and oxadiazole () cores. Pyrimidines are often employed for their planar geometry and hydrogen-bonding capacity, while pyrazolo-pyrimidines offer additional nitrogen atoms for binding .
  • Substituents: The cyclopropyl oxazole in the target compound contrasts with the isopropyl oxadiazole in EP 1 808 168 B1. Cyclopropyl groups are smaller and more rigid, possibly reducing metabolic oxidation compared to bulkier isopropyl groups . The methyl pyrazole substituent in the target differs from the methylsulfonyl phenyl group in GSK1292263. Compounds in feature phenylethyl-pyrrolidinyl substituents, which are more lipophilic than the target’s piperidine-oxy linker, suggesting divergent pharmacokinetic profiles .
  • Linkers :

    • The piperidin-4-yloxy linker in the target compound is shared with EP 1 808 168 B1 derivatives. This ether linkage may enhance solubility compared to direct carbon-carbon bonds in other analogs .

Potential Therapeutic Implications

Structural analogs in the evidence are associated with antiviral and kinase-targeting applications:

  • Antiviral Activity : highlights oxadiazole derivatives with antiviral profiling, suggesting the target’s pyrimidine core could share similar mechanisms .
  • Kinase Inhibition : EP 1 808 168 B1 compounds target kinases via pyrazolo-pyrimidine scaffolds; the target’s pyrimidine core may exhibit analogous interactions .

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